Fumarprotocetraric acid Fumarprotocetraric acid ((7-Carboxy-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-11H-dibenzo(b,e)(1,4)dioxepin-9-yl)methyl) hydrogen fumarate is a natural product found in Melanelia stygia, Cladonia furcata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 489-50-9
VCID: VC21345974
InChI: InChI=1S/C22H16O12/c1-8-5-12(24)10(6-23)19-15(8)22(31)34-20-11(7-32-14(27)4-3-13(25)26)17(28)16(21(29)30)9(2)18(20)33-19/h3-6,24,28H,7H2,1-2H3,(H,25,26)(H,29,30)
SMILES: CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)C=CC(=O)O)O)C(=O)O)C)C=O)O
Molecular Formula: C22H16O12
Molecular Weight: 472.4 g/mol

Fumarprotocetraric acid

CAS No.: 489-50-9

Cat. No.: VC21345974

Molecular Formula: C22H16O12

Molecular Weight: 472.4 g/mol

* For research use only. Not for human or veterinary use.

Fumarprotocetraric acid - 489-50-9

CAS No. 489-50-9
Molecular Formula C22H16O12
Molecular Weight 472.4 g/mol
IUPAC Name 4-(3-carboxyprop-2-enoyloxymethyl)-10-formyl-3,9-dihydroxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid
Standard InChI InChI=1S/C22H16O12/c1-8-5-12(24)10(6-23)19-15(8)22(31)34-20-11(7-32-14(27)4-3-13(25)26)17(28)16(21(29)30)9(2)18(20)33-19/h3-6,24,28H,7H2,1-2H3,(H,25,26)(H,29,30)
Standard InChI Key VEGGRTFDFMUBPD-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)/C=C/C(=O)O)O)C(=O)O)C)C=O)O
SMILES CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)C=CC(=O)O)O)C(=O)O)C)C=O)O
Canonical SMILES CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)C=CC(=O)O)O)C(=O)O)C)C=O)O

Chemical Structure and Properties

Fumarprotocetraric acid is a complex depsidone derivative with the molecular formula C₂₂H₁₆O₁₂ and a molecular weight of 472.4 g/mol . As a depsidone, it belongs to an important class of lichen metabolites characterized by their unique structural features.

Structural Features

The structure of fumarprotocetraric acid contains a characteristic trans double bond in its fumaryl unit, which has been confirmed through NMR studies . When treated with triethylamine, the resulting salt displays clear doublets with coupling constants of 15.7 Hz in its ¹H NMR spectrum, which is typical of a trans double bond configuration . The compound contains an α,β unsaturated carbonyl group that can act as a soft electrophile, making it reactive toward nucleophiles like cysteine .

Physical and Chemical Properties

Fumarprotocetraric acid possesses several identifying physical and chemical properties that are summarized in the table below:

PropertyValue/Description
Molecular FormulaC₂₂H₁₆O₁₂
Molecular Weight472.4 g/mol
CAS Number489-50-9
European Community Number207-698-8
UNII5VJ6J3A960
Chemical ClassDepsidone
Functional GroupsCarboxylic acids, α,β unsaturated carbonyl
IUPAC Name4-[[(E)-3-carboxyprop-2-enoyl]oxymethyl]-10-formyl-3,9-dihydroxy-1,7-dimethyl-6-oxobenzo[b] benzodioxepine-2-carboxylic acid

Natural Sources and Distribution

Fumarprotocetraric acid is primarily known as a secondary metabolite produced by various lichen species. These slow-growing symbiotic organisms synthesize this compound as part of their protective chemical arsenal.

Lichen Species Containing Fumarprotocetraric Acid

The following table presents a selection of lichen species documented to contain fumarprotocetraric acid:

GenusSpecies
CetrariaC. islandica, C. ericetorum, C. fahluensis
CladoniaC. verticillaris, C. furcata, C. chlorophaea, C. fimbriata, C. foliacea, C. gracilis, C. pyxidata, C. subcervicornis, C. verticillata, C. cariosa
CladinaC. rangiferina, C. silvatica
MelaneliaM. stygia
DendrographaD. leucophaea
ParmeliaP. stygia
CallopismaC. teicholytum

Isolation Methods

Fumarprotocetraric acid can be isolated from lichen material through various extraction methods. For instance, from Cladonia cariosa, the compound can be obtained by first grinding the lichen material, extracting with chloroform, and then crystallizing from dichloromethane . The pure compound is typically identified and characterized using techniques such as HPLC with UV detection, where it displays characteristic absorption maxima, and through comprehensive NMR analysis .

Biological Activities

Research has revealed multiple biological activities of fumarprotocetraric acid, suggesting its potential for various therapeutic applications.

Expectorant and Respiratory Effects

A study on albino Swiss mice demonstrated that orally administered fumarprotocetraric acid at doses of 25 and 50 mg/kg promoted significantly greater dose-dependent phenol red activity in bronchoalveolar lavage, indicating expectorant activity compared to controls . This finding supports the traditional use of lichen species containing this compound for treating respiratory conditions.

Antioxidant Properties

Fumarprotocetraric acid exhibits significant antioxidant activity. In mouse lung tissue, treatment with this compound at doses of 25, 50, or 100 mg/kg orally reduced lipid peroxidation (measured as malondialdehyde equivalent) by approximately 50% . This potent antioxidant effect suggests potential applications in conditions associated with oxidative stress.

Tyrosinase Inhibition

Fumarprotocetraric acid isolated from the lichen Cladonia verticillaris has demonstrated inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. At a concentration of 0.6 mM, the compound inhibited tyrosinase activity by 39.8% . Kinetic studies revealed that fumarprotocetraric acid can act as either an uncompetitive or mixed-type inhibitor, depending on its concentration . This property suggests potential applications in hyperpigmentation disorders.

Tau Protein Inhibition

Recent research has shown that fumarprotocetraric acid can inhibit tau protein aggregation, a process implicated in neurodegenerative disorders like Alzheimer's disease . The compound works through a mechanism involving Michael addition to cysteine residues. Studies demonstrated that fumarprotocetraric acid can remodel soluble oligomers and diminish β-sheet content, as shown through Thioflavin T experiments . Additionally, it prevents changes in cell morphology and reduces lactate dehydrogenase (LDH) leakage, an indicator of cell membrane damage .

Antimicrobial Activity

Fumarprotocetraric acid has been reported to possess antibacterial activity, although the specific mechanism and spectrum of activity require further investigation .

Immunomodulatory Effects

In vitro studies have demonstrated that fumarprotocetraric acid can induce an immunostimulating effect by triggering the formation of hydrogen peroxide . This property may contribute to its potential utility in immune-related disorders.

Pharmacological Studies

In Vivo Studies

Research on fumarprotocetraric acid in animal models has provided evidence of its expectorant and antioxidant properties. In a study using albino Swiss mice, the acid was administered through various routes (oral, intraduodenal, and intraperitoneal) at different doses (25, 50, or 100 mg/kg for oral and intraduodenal; 12.5, 25, or 50 mg/kg for intraperitoneal) . The results demonstrated dose-dependent expectorant activity and significant antioxidant effects, with oral administration at 25 and 50 mg/kg showing the most promising results .

Mechanism of Action Studies

Research suggests that the biological activities of fumarprotocetraric acid may be partially attributed to its chemical structure, particularly the presence of an α,β unsaturated carbonyl group. This functional group can participate in Michael addition reactions with nucleophilic residues such as cysteine in proteins . This mechanism appears to be important in its ability to inhibit tau protein aggregation and potentially other protein-related pathologies.

Future Research Directions

Research Gaps

Several aspects of fumarprotocetraric acid require further investigation:

  • Detailed toxicological studies to better characterize its safety profile

  • Clinical studies to evaluate its efficacy in human subjects

  • Structure-activity relationship studies to develop more potent derivatives

  • Comprehensive pharmacokinetic analysis to understand its absorption, distribution, metabolism, and excretion properties

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